δ-Tocotrienol-d6
Description
Properties
Molecular Formula |
C₂₇H₃₄D₆O₂ |
|---|---|
Molecular Weight |
402.64 |
Synonyms |
[R-(E,E)]-3,4-Dihydro-2,8-dimethyl-2-(4,8,12-trimethyl-3,7,11-tridecatrienyl)-2H-1-benzopyran-6-ol-d6; _x000B_(2R)-3,4-Dihydro-2,8-dimethyl-2-[(3E,7E)-4,8,12-trimethyl-3,7,11-tridecatrienyl]-2H-1-benzopyran-6-ol-d6; 2,8-Dimethyl-2-(4,8,12-trimethyl-3,7,11-t |
Origin of Product |
United States |
Synthetic Methodologies for δ Tocotrienol D6 Derivatization
Challenges and Innovations in Deuterated Tocotrienol (B1241368) Analog Production
The production of deuterated tocotrienol analogs like δ-Tocotrienol-d6 is not without its challenges. A primary hurdle is the financial sustainability of the synthesis, as the manufacturing costs for deuterated active pharmaceutical ingredients (APIs) are generally higher than for their non-deuterated counterparts due to the expense of deuterated reagents and the complexity of the synthetic procedures. nih.gov
Analytical characterization also presents difficulties. Standard techniques like liquid chromatography-mass spectrometry (LC/MS) and nuclear magnetic resonance (NMR) may be insufficient to precisely determine the location and quantity of deuterium (B1214612) in the final product. nih.gov
Despite these challenges, innovations continue to drive the field forward. The development of more efficient, scalable synthetic pathways, such as the alternative route for this compound utilizing an aldehyde intermediate, represents a significant advancement. nih.govresearchgate.net The increasing availability of a wider range of deuterated reagents and the emergence of novel synthetic methods, including visible-light photocatalytic deuteration, are expanding the toolkit for creating these complex molecules under milder conditions. nih.govrsc.org These innovations are crucial for overcoming the existing hurdles and facilitating the broader investigation of deuterated compounds. nih.gov
Advanced Analytical Approaches Employing δ Tocotrienol D6
Stable Isotope Dilution Analysis (SIDA) Techniques
Stable Isotope Dilution Analysis (SIDA) is a powerful quantitative technique that relies on the addition of a known amount of an isotopically labeled version of the analyte to a sample. clearsynth.com This internal standard, in this case, δ-Tocotrienol-d6, exhibits nearly identical chemical and physical properties to the endogenous, non-labeled δ-tocotrienol. researchgate.net This similarity ensures that the internal standard behaves in the same manner as the analyte during sample preparation, extraction, and analysis, thereby correcting for any potential losses or variations. mdpi.com
Mass spectrometry (MS) is a primary application for deuterated internal standards like this compound. clearsynth.com In quantitative MS, the deuterium-labeled standard allows for clear differentiation between the internal standard and the analyte of interest. clearsynth.com This is because the mass-to-charge ratio (m/z) of this compound will be higher than that of the natural δ-tocotrienol due to the presence of six deuterium (B1214612) atoms.
For instance, in the analysis of vitamin E compounds, δ-tocotrienol can be quantified by monitoring its specific m/z value. researchgate.net When this compound is used as an internal standard, its distinct m/z allows for simultaneous detection and quantification of both the labeled and unlabeled forms. This approach has been successfully applied to the analysis of other deuterated vitamin E analogs, such as d6-α-tocopherol and its metabolites, where the mass shift prevents isobaric interferences. mdpi.com The use of tandem mass spectrometry (MS/MS) further enhances selectivity and sensitivity by monitoring specific fragmentation patterns of both the analyte and the internal standard. nih.govjcpsp.pk
Table 1: Illustrative Mass Transitions for δ-Tocotrienol and this compound in MS/MS Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| δ-Tocotrienol | 395.4 | Hypothetical fragment |
| This compound | 401.4 | Hypothetical fragment |
| Note: Specific fragment ions would be determined during method development. |
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used technique for the analysis of vitamin E compounds in complex matrices like plasma and serum. nih.govjcpsp.pk The use of a deuterated internal standard such as this compound is crucial for accurate quantification in these methods. clearsynth.com It effectively compensates for matrix effects, which are variations in ionization efficiency caused by co-eluting compounds from the sample matrix. clearsynth.comchromatographyonline.com
In a typical LC-MS/MS workflow, this compound is added to the sample prior to extraction and cleanup. mdpi.com Since the deuterated standard co-elutes with the non-deuterated analyte, any suppression or enhancement of the MS signal due to the matrix will affect both compounds equally. chromatographyonline.com By calculating the ratio of the analyte peak area to the internal standard peak area, accurate quantification can be achieved, as this ratio remains constant despite variations in sample processing or instrument response. researchgate.net This principle has been demonstrated in the analysis of other deuterated tocopherols (B72186), where d6-α-tocopherol was used to minimize matrix interferences in serum samples. jcpsp.pk
The validation of analytical methods employing deuterated internal standards is essential to ensure the reliability of the results. clearsynth.commdpi.com Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and assessment of matrix effects. mdpi.com
Linearity: The method should demonstrate a linear relationship between the concentration of the analyte and the instrumental response over a defined range. For example, a study on α-tocopherol achieved a linear range of 0.05–2.0 mg/dL. jcpsp.pk
LOD and LOQ: The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. mdpi.com For α-tocopherol, LOD and LLOQ (lower limit of quantification) have been reported as 0.025 mg/dL and 0.05 mg/dL, respectively. jcpsp.pk
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. nih.gov For instance, in the validation of a method for ergot alkaloids using a deuterated internal standard, recovery (a measure of accuracy) was between 68.3–119.1%, and inter-day precision was less than 24% relative standard deviation (RSD). mdpi.com
Matrix Effects: These are assessed to ensure that the internal standard adequately compensates for any signal suppression or enhancement. mdpi.com Matrix effects for ergot alkaloids were found to be between 101–113%, indicating effective compensation by the internal standard. mdpi.com
Table 2: Example of Method Validation Parameters from a Study Using a Deuterated Internal Standard
| Parameter | Result |
| Linearity (r²) | ≥0.985 |
| LLOQ | 0.05 mg/dL |
| LOD | 0.025 mg/dL |
| Accuracy at LLOQ | 100.1% |
| Intra-day Precision (%CV) | 4.2-4.9% |
| Inter-day Precision (%CV) | 5.0-5.9% |
| Recovery | 96.5-99.8% |
| Data adapted from a study on α-tocopherol using a d6-internal standard. jcpsp.pk |
Application of this compound as an Internal Standard in LC-MS/MS
Chromatographic Separation Techniques for Deuterated and Non-deuterated Analogs
The separation of deuterated and non-deuterated analogs is a critical aspect of the analytical method. While this compound is chemically very similar to its non-deuterated counterpart, slight differences in chromatographic behavior can sometimes be observed, known as the "isotope effect". chromatographyonline.com This effect can lead to slightly different retention times, particularly in reversed-phase liquid chromatography. chromatographyonline.com
However, in many cases, the deuterated and non-deuterated compounds co-elute, which is ideal for an internal standard. chromatographyonline.com Various chromatographic techniques have been employed for the separation of tocotrienol (B1241368) isomers. nih.gov
Reversed-Phase Liquid Chromatography (RP-LC): This is a common technique for separating vitamin E isomers. nih.gov The separation is based on the hydrophobicity of the molecules, with more saturated compounds like tocopherols being retained longer than the unsaturated tocotrienols. nih.gov Columns with pentafluorophenyl (PFP) stationary phases have shown excellent performance in resolving all eight vitamin E congeners. researchgate.net
Normal-Phase Liquid Chromatography (NP-LC): NP-LC separates compounds based on polarity. nih.gov In this system, tocotrienol homologs elute in order of increasing polarity. nih.gov NP-LC has been used for the separation and quantification of deuterated and non-deuterated α-tocopherol. nih.gov
The choice of chromatographic system depends on the specific requirements of the analysis, including the complexity of the matrix and the need to separate various tocotrienol isomers. nih.gov
Spectroscopic Characterization Leveraging Deuterium Labeling
Deuterium labeling is a valuable tool in the spectroscopic characterization of molecules. While the primary application of this compound is as an internal standard in mass spectrometry, the deuterium atoms can also be used as a probe in other spectroscopic techniques.
In mass spectrometry, the most significant spectroscopic feature is the mass shift of +6 Da for this compound compared to the unlabeled compound. This allows for unambiguous identification and quantification without spectral overlap, as has been demonstrated with d6-labeled α-tocopherol and its metabolites. mdpi.com
While less common for routine analysis, Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to characterize deuterated compounds. The absence of proton signals and the presence of deuterium signals at specific positions in the molecule can confirm the location of the deuterium labels.
Derivative UV spectroscopy has been shown to differentiate between vitamin E isomers based on the substituents on the chromanol ring. nih.gov While the deuterium labeling in this compound is on the methyl group of the chromanol ring, it is unlikely to cause a significant shift in the UV spectrum compared to the non-deuterated form, as the chromophore itself remains unchanged. The primary utility of the deuterium label remains in mass-based detection methods.
Mechanistic Investigations of δ Tocotrienol D6 at the Cellular and Molecular Level
Modulation of Intracellular Signaling Pathways in Research Models
Delta-tocotrienol (δ-T3) has been shown to exert a significant inhibitory effect on the nuclear factor-kappa B (NF-κB) signaling pathway in various research models. In macrophages, δ-T3 was found to be the most potent among vitamin E isomers in inhibiting TNF-α-triggered NF-κB activation. nih.gov This was demonstrated by a decrease in the phosphorylation and degradation of IκBα in the cytosol and suppressed phosphorylation of the p65 subunit in the nucleus. nih.gov The inhibitory effect of δ-T3 on NF-κB activation was observed to be dose-dependent. nih.gov Mechanistically, δ-T3's anti-NF-κB effect is associated with the upregulation of the anti-inflammatory protein A20. nih.gov Knocking out A20 significantly diminished the anti-NF-κB effects of δ-T3. nih.gov
In cancer cell models, δ-T3 has also demonstrated the ability to suppress NF-κB activity. For instance, in non-small cell lung cancer (NSCLC) cells, δ-T3 has been shown to downregulate Notch-1-mediated NF-κB, which in turn represses the expression of matrix metalloproteinase-9 (MMP-9) and urokinase-type plasminogen activator (uPA) proteins, key players in cancer cell invasion. ebi.ac.uk Similarly, in adult T-cell leukemia cells, δ-T3 treatment led to a decrease in nuclear p65 NF-κB levels, indicating a downregulation of NF-κB activity. ebi.ac.uk The suppression of the NF-κB pathway by tocotrienols, including the delta isoform, has been linked to the reduced expression of various proteins associated with cell survival, proliferation, inflammation, invasion, and angiogenesis. mdpi.com
Table 1: Effects of δ-Tocotrienol on NF-κB Signaling
| Cell/Tissue Model | Key Findings | References |
|---|---|---|
| Macrophages | Inhibited TNF-α-induced NF-κB activation by decreasing IκBα phosphorylation and degradation, and p65 phosphorylation. Upregulated the anti-inflammatory protein A20. | nih.gov |
| Non-Small Cell Lung Cancer (NSCLC) Cells | Downregulated Notch-1-mediated NF-κB, leading to repressed MMP-9 and uPA expression. | ebi.ac.ukmdpi.com |
| Adult T-cell Leukemia Cells | Decreased nuclear p65 NF-κB levels, indicating downregulated NF-κB activity. | ebi.ac.uk |
| Pancreatic Cancer Cells | Inhibited constitutive NF-κB activation. | nih.gov |
| Breast Cancer Cells | Inhibited TNF-α-triggered NF-κB activation. | nih.gov |
Research indicates that δ-tocotrienol modulates the Phosphoinositide 3-kinase (PI3K)/Akt/Glycogen Synthase Kinase (GSK) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades in various cell types. In pancreatic cancer cells, both γ- and δ-tocotrienol treatment resulted in reduced activation of ERK MAP kinase and its downstream mediator RSK, along with suppression of protein kinase Akt activation. researchgate.netaacrjournals.org The suppression of Akt activation by γ-tocotrienol led to the downregulation of p-GSK-3β. researchgate.nettocotrienol.org These effects were linked to the downregulation of Her2/ErbB2 at the messenger RNA level. researchgate.netaacrjournals.org
In a cellular model of Parkinson's disease using human neuroblastoma SH-SY5Y cells, γ- and δ-tocotrienol treatment led to a marked activation of the PI3K/Akt signaling pathway. researchgate.net This cytoprotective effect was mediated by the estrogen receptor (ER) β, which acts as an upstream mediator of PI3K/Akt signaling. researchgate.net Furthermore, in lipopolysaccharide-stimulated macrophages, δ-tocotrienol was found to block the phosphorylation of c-Jun N-terminal kinase (JNK) and extracellular regulated protein kinases 1/2 (ERK1/2), which are components of the MAPK pathway. mdpi.com This inhibition of MAPK signaling contributed to the anti-inflammatory effects of δ-tocotrienol. mdpi.com
Delta-tocotrienol has been identified as a potent inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. In human bladder cancer cells, δ-T3 was shown to possess the most potent cytotoxic capacity among vitamin E isomers, and this was associated with the inhibition of the STAT3 pathway. nih.gov The treatment with δ-T3 inhibited the phosphorylation of STAT3 at Y705 in a concentration-dependent manner. nih.gov This suppression of STAT3 activation was correlated with the inhibition of the upstream kinase ETK and the induction of the protein tyrosine phosphatase SHP-1. nih.gov Furthermore, δ-T3 reduced the level of STAT3 protein in the nuclear fraction and its transcriptional activity. nih.gov Knockdown of SHP-1 partially reversed the cell growth arrest induced by δ-T3, confirming the critical role of SHP-1 in mediating the inhibitory effects of δ-T3 on STAT3 signaling. nih.gov The downregulation of STAT3 by δ-T3 also led to the reduced expression of its downstream target genes, including the anti-apoptotic proteins Bcl-2, Bcl-xL, and Mcl-1. nih.gov
Research has shown that δ-tocotrienol exhibits specificity in targeting certain protein kinase activities, including Src and Janus kinase (JAK). In bladder cancer cells, δ-T3 was found to inhibit Src kinase, as well as JAK1 and JAK2, which ultimately led to the downregulation of STAT3 activation. mdpi.com The inhibition of these upstream kinases is a key mechanism through which δ-tocotrienol exerts its effects on the STAT3 signaling pathway. The inhibition of Src kinase activity by tocotrienols has also been observed in other studies. nih.govresearchgate.net Similarly, the inhibition of JAK activation by tocotrienols has been shown to downregulate STAT3 activation in response to stimuli like interleukin-6 (IL-6). nih.govresearchgate.net
Table 2: Specificity of δ-Tocotrienol in Targeting Protein Kinases
| Target Kinase | Cell Model | Observed Effect | References |
|---|---|---|---|
| Src | Bladder Cancer Cells | Inhibition of kinase activity | mdpi.com |
| JAK1 | Bladder Cancer Cells | Inhibition of kinase activity | mdpi.com |
| JAK2 | Bladder Cancer Cells | Inhibition of kinase activity | mdpi.com |
Influence on STAT3 Activation and Associated Pathways
Cellular Growth and Homeostasis Pathway Interventions
Delta-tocotrienol has been demonstrated to induce cell cycle arrest, particularly at the G1 phase, by modulating the expression of key cell cycle regulatory proteins. In pancreatic ductal adenocarcinoma (PDCA) cells, δ-tocotrienol treatment led to significant cell growth inhibition, which occurred concomitantly with G1 cell-cycle arrest and an increase in the nuclear accumulation of the cyclin-dependent kinase (CDK) inhibitor p27Kip1. tocotrienol.orgplos.org This is significant as the loss of nuclear p27Kip1 expression is an adverse prognostic factor in PDCA. tocotrienol.orgplos.org The induction of p27Kip1 by δ-tocotrienol was found to be dependent on the E2F-1 transcription factor, as δ-tocotrienol induced p27Kip1 gene promoter activity through the E2F-1 binding site. tocotrienol.orgplos.org Silencing of the p27Kip1 gene suppressed the cell-cycle arrest induced by δ-tocotrienol, confirming the crucial role of p27Kip1 in this process. tocotrienol.orgplos.org
Furthermore, in human bladder cancer cells, δ-T3 treatment resulted in an increased expression of the cell cycle inhibitors p21 and p27, while concurrently suppressing the expression of Cyclin D1. nih.govtocotrienol.org This modulation of cell cycle proteins contributes to the induction of G1 phase arrest and the inhibition of cancer cell proliferation. nih.govtocotrienol.org The downregulation of Cyclin D1, a key protein for G1/S phase transition, is a consistent finding in studies investigating the anti-proliferative effects of tocotrienols. mdpi.com
Table 3: Effects of δ-Tocotrienol on Cell Cycle Regulatory Proteins
| Protein | Cell Model | Effect of δ-Tocotrienol | References |
|---|---|---|---|
| p27Kip1 | Pancreatic Ductal Adenocarcinoma Cells | Increased nuclear accumulation and mRNA expression | tocotrienol.orgplos.org |
| p21 | Human Bladder Cancer Cells | Increased expression | nih.gov |
| p27 | Human Bladder Cancer Cells | Increased expression | nih.gov |
| Cyclin D1 | Human Bladder Cancer Cells | Suppressed expression | nih.govtocotrienol.org |
Mechanisms of Programmed Cell Death Induction (e.g., Apoptosis, Paraptosis, Autophagy)
δ-Tocotrienol is a versatile inducer of programmed cell death, employing multiple pathways to eliminate cancer cells. nih.govmdpi.com Its activity is not limited to a single mechanism but rather a coordinated induction of apoptosis, paraptosis, and autophagy, often linked to the cellular context. nih.govnih.govresearchgate.net
Apoptosis: The compound effectively triggers apoptosis, a conventional form of programmed cell death, in various cancer models. numberanalytics.com In castration-resistant prostate cancer (CRPC) cells (PC3 and DU145), δ-Tocotrienol induces apoptosis by increasing the levels of cleaved caspase-3 and PARP, and promoting the release of cytochrome c from mitochondria. unimi.it The involvement of this intrinsic apoptosis pathway was confirmed by the observation that a pan-caspase inhibitor, Z-VAD-FMK, significantly counteracted its cytotoxic effects. unimi.it Similarly, in human hepatocellular carcinoma (HCC) cells (HepG2), δ-Tocotrienol demonstrates a clear pro-apoptotic effect. mdpi.com
Paraptosis: Beyond conventional apoptosis, δ-Tocotrienol also induces paraptosis-like cell death. nih.govmdpi.com This distinct form of programmed cell death is characterized by extensive cytoplasmic vacuolization originating from the endoplasmic reticulum (ER) and mitochondria, without the typical nuclear condensation seen in apoptosis. accscience.com In both PC3 and DU145 prostate cancer cells, treatment with δ-Tocotrienol leads to intense vacuolation. nih.govnih.gov This effect is preventable by an ER stress inhibitor (salubrinal) and a protein synthesis inhibitor (cycloheximide), and is accompanied by increased levels of phosphorylated JNK and p38, which are key markers supporting the induction of paraptosis. nih.govnih.govresearchgate.net
Autophagy: δ-Tocotrienol is a known modulator of autophagy, a cellular recycling process that can either promote survival or lead to cell death. In several cancer models, δ-Tocotrienol induces a pro-death form of autophagy. nih.govmdpi.com In PC3 prostate cancer cells, δ-Tocotrienol triggers a complete autophagic flux, evidenced by the increased expression of LC3-II and SQSTM1/p62. nih.gov This induction of autophagy is directly linked to ER stress. nih.govnih.gov In these cells, the ER stress/autophagy axis is a critical component of the compound's anti-tumor activity. nih.gov The significance of this pro-death autophagy is highlighted in studies on HepG2 cells, where inhibiting autophagy with 3-methyladenine (B1666300) (3-MA) significantly reversed the antiproliferative and pro-apoptotic effects of δ-Tocotrienol. mdpi.com Conversely, in autophagy-defective DU145 cells, the pro-apoptotic effects of δ-Tocotrienol rely solely on the ER stress pathway, underscoring the compound's ability to adapt its cell-killing mechanism based on the cell's machinery. nih.govnih.govresearchgate.net
Impact on Cellular Proliferation and Viability in In Vitro Models
δ-Tocotrienol demonstrates significant inhibitory effects on the proliferation and viability of various cancer cell lines in vitro, often with greater potency than other tocotrienol (B1241368) isomers. google.comfrontiersin.org A noteworthy characteristic is its selective cytotoxicity towards cancer cells while showing minimal effects on normal, non-cancerous cells. nih.govtocotrienol.org
In studies using castration-resistant prostate cancer (CRPC) cells, δ-Tocotrienol significantly decreased cell viability in both DU145 and PC3 cell lines, with IC50 values determined to be 29.1 µM and 32.2 µM, respectively, after 24 hours of treatment. unimi.it It also reduced the viability of colony-forming cells. nih.gov In contrast, the viability of normal prostate epithelial cells (RWPE-1) was only slightly affected, and only at the highest concentrations tested. nih.govunimi.it
Similar dose-dependent inhibition of proliferation has been observed in pancreatic cancer cell lines. google.com Research showed that δ-tocotrienol exerted significant growth inhibition in pancreatic ductal adenocarcinoma (PDCA) cells while not affecting the growth of normal human pancreatic ductal epithelial cells. tocotrienol.org In human lung fibroblasts (MRC-5) induced into a state of premature stress senescence, δ-tocotrienol further decreased cell viability and proliferation. nih.gov
| Cell Line | Cancer Type | Effect | Source |
|---|---|---|---|
| PC3 | Prostate Cancer (Castration-Resistant) | Decreased cell viability and colony formation. | nih.govunimi.it |
| DU145 | Prostate Cancer (Castration-Resistant) | Decreased cell viability and colony formation. | nih.govunimi.it |
| MiaPaCa2 | Pancreatic Cancer | Significantly decreased proliferation. | google.com |
| AsPc1 | Pancreatic Cancer | Significantly decreased proliferation. | google.com |
| HepG2 | Hepatocellular Carcinoma | Antiproliferative and proapoptotic effects. | mdpi.com |
| MRC-5 | Human Lung Fibroblast (Senescent) | Decreased cell viability/proliferation. | nih.gov |
| RWPE-1 | Normal Prostate Epithelial | Slightly reduced viability only at high doses. | nih.govunimi.it |
Regulation of Gene and Protein Expression Profiles
The mechanisms of action for δ-Tocotrienol involve the complex regulation of gene and protein expression, impacting critical pathways involved in cancer progression and cellular homeostasis.
δ-Tocotrienol has been shown to modulate the expression of numerous genes involved in key cancer-related pathways. A review of studies on human colorectal cancer cell lines found that δ-tocotrienol and its gamma analogue altered the expression of 16 genes associated with apoptosis and transcriptional dysregulation in cancer. mdpi.com
In a study involving chronic hepatitis C patients, RNA-sequencing analysis of plasma total mRNAs after δ-tocotrienol administration revealed significant changes in gene expression. nih.govnih.gov The expression of 208 molecules was down-regulated, including those involved in critical biological functions such as heat shock proteins (HSP90AB1), proteasome components (PSMC3), and signaling molecules (TNFRF1B, VEGFA). nih.gov Conversely, gene expression for transcription regulators like ceramide synthase 3 was up-regulated. nih.gov
Furthermore, tocotrienols can activate the steroid and xenobiotic receptor (SXR), a nuclear receptor that governs the metabolism of drugs and xenobiotics. researchgate.net This activation leads to tissue-specific regulation of SXR target genes. For instance, in primary hepatocytes, tocotrienols up-regulate CYP3A4 expression, while in intestinal cells, they induce MDR1 and UGT1A1 expression. researchgate.net δ-Tocotrienol also stimulates the expression of endogenous estrogen receptor-dependent genes. frontiersin.org
| Gene/Protein Family | Modulation by δ-Tocotrienol | Associated Pathway/Function | Cell/System Context | Source |
|---|---|---|---|---|
| Apoptosis-related genes | Modulated | Programmed Cell Death | Colorectal Cancer Cells | mdpi.com |
| Pro-inflammatory cytokines (TNF-α, VCAM1) | Down-regulated | Inflammation | Hepatitis C Patients | nih.gov |
| Proteasome subunits | Down-regulated | Protein Degradation | Hepatitis C Patients | nih.gov |
| CYP3A4 | Up-regulated | Xenobiotic Metabolism | Primary Hepatocytes | researchgate.net |
| MDR1, UGT1A1 | Up-regulated | Xenobiotic Metabolism | Intestinal Cells | researchgate.net |
| p27(Kip1) | Increased nuclear accumulation | Cell Cycle Arrest (G1) | Pancreatic Cancer Cells | tocotrienol.org |
δ-Tocotrienol directly influences the ubiquitin-proteasome system, a critical pathway for controlled protein degradation that maintains cellular protein quality and homeostasis. promega.comthermofisher.comfrontiersin.org It is described as a naturally occurring proteasome inhibitor. nih.govnih.gov This inhibition leads to the accumulation of misfolded proteins, which can trigger ER stress and apoptosis.
A key target of δ-Tocotrienol is the 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol synthesis. nih.gov δ-Tocotrienol stimulates the Insig-dependent ubiquitination and subsequent degradation of HMG-CoA reductase by the 26S proteasome. nih.gov This action provides a molecular basis for the compound's effects on cholesterol metabolism. The process is direct and does not require the tocotrienol to be metabolized first. nih.gov The down-regulation of proteasome subunits observed in human studies further supports the role of δ-Tocotrienol in modulating this pathway, which in turn can lead to autophagy and apoptosis. nih.govnih.gov
Transcriptional Modulation of Specific Gene Sets
Induction of Endoplasmic Reticulum Stress (ERS) and Unfolded Protein Response (UPR)
A primary mechanism underlying the anti-cancer effects of δ-Tocotrienol is the induction of Endoplasmic Reticulum Stress (ERS). nih.govmdpi.com The ER is responsible for protein folding, and when its capacity is overwhelmed by factors like the accumulation of unfolded or misfolded proteins, a state of stress occurs. frontiersin.orgnih.gov This activates a signaling network known as the Unfolded Protein Response (UPR). frontiersin.orgnih.gov
δ-Tocotrienol has been consistently shown to trigger both ERS and the UPR in cancer cells. nih.govnih.gov This induction is a crucial element of its pro-apoptotic and cytotoxic activity. nih.govresearchgate.net In prostate cancer cells, δ-Tocotrienol treatment leads to the activation of ERS pathways, and the use of ERS inhibitors can significantly reverse the compound's pro-apoptotic effects, confirming the direct link between ERS and cell death. nih.govunimi.it
The UPR aims to restore homeostasis, but if the stress is prolonged or severe, it switches to a pro-death signal. frontiersin.orgnih.gov δ-Tocotrienol appears to push the UPR towards this terminal outcome in cancer cells. Furthermore, the induction of ERS by δ-Tocotrienol is directly linked to the triggering of pro-death autophagy in autophagy-proficient cells like PC3. nih.govnih.gov This demonstrates a coordinated attack where ERS acts as a central hub, initiating multiple downstream cell death programs, including apoptosis and autophagy, contributing to the potent anti-cancer profile of δ-Tocotrienol. nih.govnih.gov
Metabolic Fate and Biotransformation Pathways of δ Tocotrienol D6
Elucidation of Metabolic Stability in Pre-clinical Systems
Pre-clinical studies, particularly those using liver microsomes, are fundamental in determining the metabolic stability of a new chemical entity. In vitro studies with mouse liver microsomes have demonstrated that δ-Tocotrienol-d6 is significantly more stable than its non-deuterated form, δ-Tocotrienol (DT3). nih.govresearchgate.net The degradation of both compounds was found to be dependent on the presence of NADPH, indicating the central involvement of the Cytochrome P450 (CYP) enzyme system in their metabolism. nih.gov
When incubated with mouse liver microsomes, this compound degraded at a markedly slower rate compared to δ-tocotrienol. nih.gov This enhanced stability is quantified by a longer in vitro half-life and a lower intrinsic clearance rate. nih.gov One study found that the degradation of d-DT3 in hepatic microsomes was 2.5 times slower than that of DT3. vulcanchem.com This improved metabolic profile in a laboratory setting suggests a potential for increased systemic exposure in vivo. nih.gov
Data sourced from studies on mouse liver microsomes. nih.gov
Identification of Metabolically Labile Positions through Deuteration
The design of this compound is predicated on identifying the positions on the molecule that are most susceptible to metabolic attack, often referred to as "soft spots". uniupo.it For tocotrienols, extensive research has shown that the primary route of metabolism begins with the oxidation of the farnesyl side chain. nih.govresearchgate.netmdpi.com The rate-limiting step in this pathway is the ω-hydroxylation of the terminal carbon atoms of the tail. nih.govresearchgate.netresearchgate.net
Consequently, the terminal methyl groups on the unsaturated farnesyl tail are the principal metabolically labile sites. nih.govresearchgate.netresearchgate.net In this compound, the hydrogen atoms of these two terminal methyl groups are fully replaced with deuterium (B1214612) atoms. nih.govresearchgate.net This substitution strengthens the carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond, making it more difficult for metabolic enzymes to break. uniupo.it This targeted deuteration effectively shields the molecule at its most vulnerable points, thereby slowing its breakdown. nih.gov
Characterization of ω-Hydroxylation and Associated Cytochrome P450 (CYP) Pathways (e.g., CYP4F2)
The metabolic cascade for all vitamin E isomers, including tocotrienols, is initiated by a Phase I reaction known as ω-hydroxylation. researchgate.netmdpi.com This reaction is catalyzed by enzymes from the Cytochrome P450 superfamily, which are primarily located in the endoplasmic reticulum of liver cells. mdpi.com
Specifically, human CYP4F2 has been identified as the primary enzyme responsible for catalyzing the ω-hydroxylation of the side chains of both tocopherols (B72186) and tocotrienols. researchgate.netmdpi.comnih.gov This initial hydroxylation is the first and rate-limiting step in the catabolism of these compounds. nih.govresearchgate.net Following this initial oxidation, the hydroxylated side chain undergoes several cycles of β-oxidation, progressively shortening the tail. mdpi.comacs.org This sequence of reactions ultimately leads to the formation of water-soluble metabolites, most notably carboxyethyl-hydroxychromanols (CEHCs), which are then excreted in the urine and feces. mdpi.com The entire pathway ensures the regulated elimination of vitamin E forms from the body.
Tracing of Deuterated Metabolites in Ex Vivo and Animal Models
Animal models provide the means to trace the fate of this compound and its metabolites within a biological system. Pharmacokinetic studies in mice following subcutaneous administration have confirmed the enhanced stability observed in vitro. nih.govresearchgate.net
Data based on subcutaneous administration in mice. nih.gov
Comparative Metabolic Studies with Non-deuterated δ-Tocotrienol and Other Tocols
When compared directly, this compound is demonstrably more metabolically robust than non-deuterated δ-tocotrienol. nih.govresearchgate.net This is evidenced by its slower degradation in liver microsomes and its longer half-life and higher exposure in animal models. nih.gov
Broadening the comparison to other forms of vitamin E (tocols) reveals a general metabolic hierarchy. The liver preferentially retains α-tocopherol, the most common form of vitamin E in tissues, while more rapidly metabolizing and excreting other forms. mdpi.com Tocotrienols, in general, are metabolized more extensively and rapidly than tocopherols. mdpi.com Among the tocotrienols, the δ- and γ-isomers are subject to more significant catabolism than the α-isomer. This preferential catabolism is governed by the substrate specificity of the CYP4F2 enzyme, which shows higher activity towards non-α-tocopherols and tocotrienols. nih.gov Therefore, while δ-tocotrienol is naturally metabolized quite rapidly, the strategic deuteration in this compound serves to counteract this inherent metabolic instability. nih.gov
Table of Mentioned Compounds
| Compound Name | Abbreviation | Description |
|---|---|---|
| This compound | d6-DT3 | A deuterated form of δ-tocotrienol. |
| δ-Tocotrienol | DT3 | A naturally occurring isomer of vitamin E. |
| γ-Tocotrienol | γ-T3 | A naturally occurring isomer of vitamin E. |
| α-Tocopherol | α-TOH | The most biologically active form of vitamin E. |
| Cytochrome P450 4F2 | CYP4F2 | An enzyme primarily responsible for vitamin E metabolism. |
| Carboxyethyl-hydroxychromanol | CEHC | A final, water-soluble metabolite of vitamin E. |
The Role of Deuteration in Mechanistic δ Tocotrienol Research
Advantages of Deuterium (B1214612) Labeling for Tracing and Pathway Elucidation
Deuterium labeling is an exceptional tool for tracing the metabolic pathways of compounds like δ-tocotrienol. magritek.comsymeres.com The use of stable isotopes provides a safe and effective method to track the absorption, distribution, metabolism, and excretion of a molecule without altering its fundamental chemical properties. nih.govsymeres.com
One of the primary metabolic routes for tocotrienols is ω-oxidation of their farnesyl tail, a process mediated by cytochrome P450 enzymes, particularly CYP4F2. nih.govnih.gov By deuterating the terminal methyl groups of the farnesyl tail to create δ-Tocotrienol-d6, researchers can investigate this metabolic pathway with high precision. nih.gov The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a kinetic isotope effect. This effect can slow down the rate of metabolic reactions at the site of deuteration, allowing for a more detailed study of the enzymatic processes involved. symeres.com
A significant finding from studies using this compound is its enhanced metabolic stability. Research has shown that d6-DT3 exhibits a slower degradation rate in liver microsomes compared to its non-deuterated counterpart. nih.govvulcanchem.comnih.gov This increased stability leads to a prolonged plasma half-life and improved bioavailability, which are critical factors in understanding the compound's potential therapeutic effects. nih.govvulcanchem.comnih.gov
Interestingly, while this compound shows increased metabolic stability, it has a lower potency in inducing granulocyte-colony stimulating factor (G-CSF) production in mice. nih.govnih.gov This unexpected result suggests that the metabolites of δ-tocotrienol, rather than the parent compound itself, may be the primary drivers of G-CSF induction. nih.govnih.gov This highlights the power of deuteration in dissecting the specific roles of parent compounds versus their metabolites in biological activities.
Table 1: Comparative Metabolic Stability of δ-Tocotrienol and this compound
| Parameter | δ-Tocotrienol | This compound | Reference |
| In Vitro Half-Life (Mouse Liver Microsomes) | Shorter | Longer | nih.gov |
| In Vivo Plasma Half-Life | Shorter | Prolonged | vulcanchem.comnih.gov |
| G-CSF Induction | Higher Potency | Lower Potency | nih.govnih.gov |
| Metabolic Pathway | ω-oxidation via CYP450 | Slower ω-oxidation due to kinetic isotope effect | nih.gov |
Utility in Differentiating Exogenous δ-Tocotrienol from Endogenous Compounds
A key challenge in nutritional and pharmacological research is distinguishing between an administered compound (exogenous) and the same or similar compounds already present in the body (endogenous). Deuterium labeling provides a clear solution to this problem.
When this compound is administered, its distinct mass can be readily identified and quantified using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. symeres.comvulcanchem.com This allows researchers to precisely track the administered dose and its metabolites without interference from endogenous forms of vitamin E.
This technique has been widely applied in vitamin E research to study the pharmacokinetics of different isomers. capes.gov.br For example, studies using deuterium-labeled tocopherols (B72186) have been crucial in understanding their absorption, distribution, and the stereoselectivity of these processes. The ability to differentiate between various forms and their metabolic fates has provided significant insights into the body's handling of these essential nutrients. nih.gov
By using this compound, researchers can accurately measure its concentration in plasma and various tissues over time, providing a clear picture of its pharmacokinetic profile. nih.govresearchgate.net This is essential for determining bioavailability and understanding how the compound is distributed and eliminated from the body.
Applications in Investigating Compound Interactions and Molecular Dynamics
The use of deuterated compounds like this compound extends to the investigation of molecular interactions. Understanding how δ-tocotrienol interacts with proteins, enzymes, and other cellular components is crucial to elucidating its mechanisms of action. nih.gov
For instance, tocotrienols are known to interact with various metabolizing enzymes and transport proteins. nih.gov Docking studies have been used to explore the binding of different vitamin E isomers to proteins such as α-tocopherol transfer protein (ATTP) and P-glycoprotein. nih.gov While these computational methods provide valuable insights, deuterated analogs can offer experimental validation.
Furthermore, research has shown that tocotrienols can activate the steroid and xenobiotic receptor (SXR), which regulates the expression of genes involved in drug metabolism, such as CYP3A4. researchgate.net The use of this compound in such studies could help to delineate the specific roles of the parent compound and its metabolites in activating these signaling pathways. The altered metabolic rate of the deuterated compound can help to determine whether the parent molecule or a downstream metabolite is responsible for the observed biological effect.
The ability to trace the deuterated molecule within cellular systems also aids in understanding its role in processes like antioxidant activity and modulation of signaling pathways, such as the Nrf2 pathway. numberanalytics.com By observing the localization and transformation of this compound, researchers can gain a more dynamic and detailed view of its molecular journey and interactions within the cell.
Future Directions and Emerging Research Applications of δ Tocotrienol D6
Development of Next-Generation Deuterated Tocotrienol (B1241368) Analogs for Targeted Research
The development of δ-tocotrienol-d6 has opened the door for the creation of a new generation of deuterated tocotrienol analogs. By strategically placing deuterium (B1214612) atoms at different positions on the tocotrienol molecule, researchers can fine-tune its metabolic stability and pharmacokinetic profile. nih.govnih.gov This approach, known as "precision deuteration," can slow down the rate of metabolic breakdown, potentially leading to increased bioavailability and prolonged therapeutic effects. nih.govnih.gov
Future research will likely focus on synthesizing a panel of deuterated tocotrienol analogs with varying degrees of deuteration on the chromanol ring and the farnesyl tail. This will allow for a systematic investigation into how metabolic stability at different sites influences the compound's biological activities, including its potent antioxidant, anti-inflammatory, and anti-cancer properties. numberanalytics.comnih.gov These next-generation analogs will be instrumental in dissecting the structure-activity relationships of tocotrienols and in designing more effective therapeutic agents.
One area of particular interest is the impact of deuteration on the ω-oxidation pathway, a key metabolic route for tocotrienols. nih.gov By creating analogs that are more resistant to this initial metabolic step, researchers can potentially enhance the systemic exposure and efficacy of tocotrienols. nih.gov
Integration with Multi-Omics Technologies for Systems-Level Understanding
The advent of multi-omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, provides an unprecedented opportunity to understand the complex biological effects of this compound at a systems level. researchgate.netnih.govmeditechinsights.com By integrating data from these different "omic" layers, researchers can construct a comprehensive picture of the molecular pathways and networks modulated by this deuterated compound.
Future studies will likely employ a multi-omics approach to:
Identify novel biomarkers of response: By analyzing changes in gene expression, protein levels, and metabolite profiles in response to this compound administration, researchers can identify biomarkers that predict therapeutic efficacy.
Elucidate mechanisms of action: Multi-omics data can reveal the intricate signaling pathways and cellular processes affected by this compound, providing a deeper understanding of its therapeutic effects. nih.govnih.gov
Personalize therapeutic strategies: By understanding how an individual's unique genetic and metabolic makeup influences their response to this compound, it may be possible to tailor treatments for maximum benefit. elpub.ru
The integration of multi-omics data with clinical information holds the promise of transitioning from a "one-size-fits-all" approach to a more personalized and effective use of tocotrienol-based therapies. meditechinsights.comelpub.ru
Computational and Theoretical Modeling of Deuterated δ-Tocotrienol Interactions
Computational and theoretical modeling are becoming increasingly valuable tools in drug discovery and development. researchgate.net In the context of this compound, these methods can be used to predict its interactions with biological targets, such as enzymes and receptors, and to understand how deuteration influences these interactions.
Molecular dynamics simulations, for example, can provide insights into the conformational changes and binding affinities of this compound with key proteins. researchgate.net This information can be used to:
Design more potent analogs: By understanding the structural requirements for optimal binding, researchers can design new deuterated tocotrienol analogs with enhanced therapeutic activity.
Predict metabolic fate: Computational models can help predict the metabolic pathways of this compound and how they might differ from its non-deuterated counterpart.
Identify potential off-target effects: Modeling can help to identify unintended interactions with other proteins, which could lead to adverse effects.
The synergy between computational modeling and experimental studies will be crucial for accelerating the development of next-generation tocotrienol-based therapies.
Exploration of Novel Mechanisms of Action in Uncharted Biological Systems
While the antioxidant and anti-inflammatory properties of tocotrienols are well-established, there is still much to learn about their full range of biological activities. numberanalytics.commdpi.com The use of this compound as a research tool will enable the exploration of novel mechanisms of action in previously uncharted biological systems.
For instance, the enhanced metabolic stability of this compound makes it an ideal probe for studying its long-term effects on cellular processes and its potential role in modulating gene expression and epigenetic modifications. nih.gov This could lead to the discovery of new therapeutic applications for tocotrienols in areas such as neurodegenerative diseases, metabolic disorders, and aging. numberanalytics.commdpi.com
Furthermore, the ability to trace the metabolic fate of this compound with high precision will allow researchers to investigate its distribution and accumulation in different tissues and organs. researchgate.netnih.gov This information will be critical for understanding its tissue-specific effects and for developing targeted delivery systems to enhance its therapeutic efficacy.
Q & A
Q. What analytical methods are recommended for quantifying δ-Tocotrienol-d6 in biological samples?
High-performance liquid chromatography (HPLC) coupled with fluorescence detection or diode array detectors (DAD) is widely used for quantifying δ-Tocotrienol-d5. Method validation should include parameters like linearity, sensitivity, and recovery rates, especially in complex matrices such as plasma or tissue homogenates. Deuterated standards (e.g., this compound) improve accuracy by compensating for matrix effects during mass spectrometry . For reproducibility, ensure protocols align with established guidelines for lipid-soluble compound extraction and stabilization .
Q. What are the established biological mechanisms of δ-Tocotrienol in cancer research?
δ-Tocotrienol induces apoptosis in cancer cells via STAT3 pathway inhibition, downregulating anti-apoptotic proteins (Bcl-2, Mcl-1) and activating pro-apoptotic Bax and Caspase-3. It also induces G1 cell cycle arrest by upregulating p21 and p27 while suppressing Cyclin D1 . These mechanisms are validated in bladder cancer models, but tissue-specific variations require further exploration.
Q. How should researchers design in vitro studies to assess this compound’s antioxidant properties?
Use cell lines with high oxidative stress sensitivity (e.g., HepG2 or endothelial cells). Measure lipid peroxidation (via malondialdehyde assays) and antioxidant enzyme activity (e.g., superoxide dismutase). Include deuterated controls to distinguish isotopic effects. Dose-response curves (1–50 μM) and exposure times (24–72 hours) should be optimized to avoid cytotoxicity masking antioxidant outcomes .
Advanced Research Questions
Q. How can researchers address discrepancies in this compound’s efficacy across cancer models?
Contradictions often arise from differences in bioavailability, cell-line-specific signaling pathways, or experimental dosing. To reconcile these:
- Conduct systematic reviews with strict inclusion criteria (e.g., standardized dosing, in vivo vs. in vitro separation) .
- Use meta-regression to identify confounding variables (e.g., solvent carriers affecting solubility).
- Validate findings across multiple models (e.g., orthotopic vs. xenograft) to assess translatability .
Q. What experimental approaches optimize the study of this compound’s chemosensitization effects?
Co-administer this compound with chemotherapeutics (e.g., Gemcitabine) at sub-therapeutic doses to identify synergistic effects. Use isobolographic analysis to quantify synergy and assess downstream targets (e.g., ETK/STAT3 phosphorylation). Prioritize 3D spheroid or patient-derived organoid models to mimic tumor microenvironments .
Q. What statistical methods reconcile contradictory data on this compound’s bioavailability?
Apply mixed-effects models to account for inter-study variability in pharmacokinetic parameters (e.g., AUC, Cmax). Use sensitivity analyses to evaluate the impact of administration routes (oral vs. intravenous) and formulation vehicles. Bayesian meta-analysis can pool data from heterogeneous preclinical studies while adjusting for publication bias .
Q. How should researchers standardize this compound dosing in translational studies?
Preclinical-to-clinical dose conversion requires allometric scaling based on body surface area. For deuterated analogs, confirm isotopic stability via mass spectrometry to ensure metabolic equivalence to non-deuterated forms. Phase 0 microdosing trials with tracer doses (≤100 μg) can assess human pharmacokinetics before full-scale trials .
Methodological Considerations
Q. What controls are essential for ensuring isotopic fidelity in this compound experiments?
Include both non-deuterated δ-Tocotrienol and solvent controls to isolate isotopic effects. Use stable isotope tracing (e.g., <sup>13</sup>C or <sup>2</sup>H-NMR) to monitor deuterium retention in vivo. Validate purity (>98%) via orthogonal methods (HPLC-MS and NMR) to exclude unlabeled contaminants .
Q. How can researchers mitigate batch-to-batch variability in this compound sourcing?
Source compounds from suppliers providing certificates of analysis (CoA) with detailed chromatographic profiles. Implement in-house validation using reference standards (e.g., NIST-traceable materials). For long-term studies, pre-test multiple batches in pilot assays to establish consistency .
Data Interpretation Challenges
Q. Why do some studies report negligible effects of this compound on oxidative stress markers?
Discrepancies may stem from:
- Temporal factors : Short-term exposure might not capture adaptive antioxidant responses.
- Dose thresholds : Suboptimal concentrations fail to activate Nrf2/ARE pathways.
- Model limitations : Immortalized cell lines may lack physiological redox regulation.
Address these by integrating multi-omics (e.g., transcriptomics and metabolomics) to identify off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
